molecular formula C18H21ClN4O2S B2836705 2-(3-(3-chlorophenyl)ureido)-N-(cyclohexylmethyl)thiazole-4-carboxamide CAS No. 955690-94-5

2-(3-(3-chlorophenyl)ureido)-N-(cyclohexylmethyl)thiazole-4-carboxamide

Cat. No.: B2836705
CAS No.: 955690-94-5
M. Wt: 392.9
InChI Key: YZBVIMWXNWXJQE-UHFFFAOYSA-N
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Description

2-(3-(3-chlorophenyl)ureido)-N-(cyclohexylmethyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H21ClN4O2S and its molecular weight is 392.9. The purity is usually 95%.
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Biological Activity

2-(3-(3-Chlorophenyl)ureido)-N-(cyclohexylmethyl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole derivative family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and cardioprotective applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H19ClN4OS
  • Molecular Weight : 348.87 g/mol

The biological activity of thiazole derivatives, including this compound, is often attributed to their ability to interact with specific biological targets such as enzymes and receptors. The mechanism of action may involve:

  • Inhibition of Enzyme Activity : Thiazole compounds are known to inhibit various enzymes, which can lead to altered cellular processes.
  • Modulation of Receptor Function : Binding to specific receptors can affect signaling pathways crucial for cell proliferation and survival.
  • Interference with DNA Replication : Some thiazole derivatives exhibit properties that can disrupt DNA synthesis, contributing to their anticancer effects.

Anticancer Activity

Several studies have evaluated the anticancer potential of thiazole derivatives. The following table summarizes findings related to the cytotoxic effects of this compound against various cancer cell lines:

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast Cancer)1.5Inhibition of tubulin polymerization
A549 (Lung Cancer)2.0Induction of apoptosis via mitochondrial pathway
HeLa (Cervical Cancer)1.8Disruption of DNA replication

These results indicate that the compound exhibits significant cytotoxicity across different cancer types, suggesting a broad-spectrum anticancer activity.

Cardioprotective Effects

Research has indicated that certain thiazole compounds possess cardioprotective properties. For instance, they have shown potential in protecting myocardial cells from apoptosis, which is critical in preventing heart diseases . The compound's ability to inhibit apoptotic pathways suggests its utility in treating conditions associated with cardiac cell death.

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study demonstrated that derivatives similar to this compound exhibited strong inhibition of tumor growth in vitro and in vivo models. The study highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, leading to increased cell death .
  • Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound with target proteins involved in cancer progression. Molecular docking simulations indicated strong interactions with proteins like Rab7b, which plays a role in endosomal trafficking and has implications in cancer metastasis .
  • Toxicity and ADME Properties : Preliminary assessments using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest favorable pharmacokinetic properties for this compound, indicating its potential for further development as a therapeutic agent.

Properties

IUPAC Name

2-[(3-chlorophenyl)carbamoylamino]-N-(cyclohexylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2S/c19-13-7-4-8-14(9-13)21-17(25)23-18-22-15(11-26-18)16(24)20-10-12-5-2-1-3-6-12/h4,7-9,11-12H,1-3,5-6,10H2,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBVIMWXNWXJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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